molecular formula C21H22N2O3 B2807605 4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide CAS No. 898410-97-4

4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide

Cat. No. B2807605
CAS RN: 898410-97-4
M. Wt: 350.418
InChI Key: HBOVERGVEHEWRG-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction is a powerful tool for synthesizing highly functionalized heterocycles. It involves an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). In the case of our compound, LaSOM® 293, the Biginelli reaction serves as the key step. The product, ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was obtained with an impressive yield of 84% .

Anticancer Drug Development

The structural diversity of 3,4-dihydropyrimidinones (DHPMs) makes them valuable candidates for drug development. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, ultimately inducing cellular apoptosis .

Triazole Moiety and Biological Activity

The triazole moiety in LaSOM® 293 contributes to its pharmacological effects. Triazoles have been widely investigated for their biological activities, including antioxidant potential. LaSOM® 293, with its triazole ring, may exhibit additional bioactivity beyond its role in heterocycle synthesis .

Potential Antimicrobial Properties

Given the unique structure of LaSOM® 293, it’s worth exploring its antimicrobial properties. Triazoles and related compounds have shown promise as antimicrobial agents, inhibiting bacterial and fungal growth. Further studies could elucidate its specific activity against pathogens .

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict the binding affinity of LaSOM® 293 with specific protein targets. Investigating its interactions with relevant enzymes or receptors may reveal potential therapeutic applications .

Formulation Development

Considering its stability and solubility, LaSOM® 293 could be incorporated into pharmaceutical formulations. Researchers might explore its compatibility with various excipients and delivery systems for oral or parenteral administration .

properties

IUPAC Name

4-ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-26-17-8-6-14(7-9-17)20(24)22-16-11-15-5-4-10-23-19(15)18(12-16)13(2)21(23)25/h6-9,11-13H,3-5,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOVERGVEHEWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)C(C(=O)N4CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.